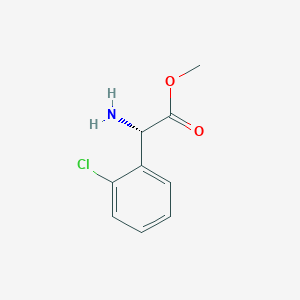

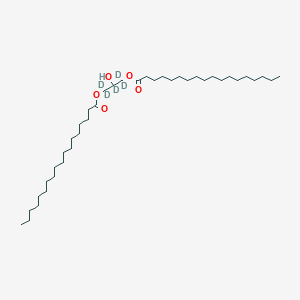

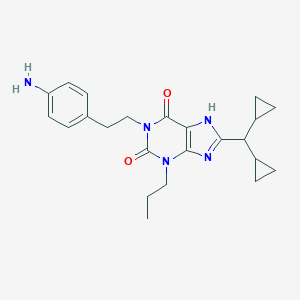

![molecular formula C9H12N4 B125965 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 872103-27-0](/img/structure/B125965.png)

1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine” is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been described in more than 5500 references . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .

Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridines presents up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . The structures of these compounds are similar to the purine bases adenine and guanine .

Scientific Research Applications

-

Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

- Field : Chemistry

- Summary : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods : Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results : The advantages and drawbacks of different synthetic strategies are considered .

-

Biomedical Applications of 1H-pyrazolo[3,4-b]pyridines

- Field : Biomedical Sciences

- Summary : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

- Methods : The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, are discussed .

- Results : These compounds have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .

-

Pharmacological Properties

- Field : Pharmacology

- Summary : Pyrazolo[3,4-b]pyridine derivatives, including 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine, have a wide range of pharmacological properties .

- Methods : These compounds are part of anxiolytic drugs (cartazolate, tracazolate, etazolate), and a drug for the treatment of pulmonary hypertension riociguat .

- Results : These compounds have been studied in sufficient detail .

-

Anticancer, Antimalarial, Antiviral, and Anti-inflammatory Properties

- Field : Biomedical Sciences

- Summary : Pyrazolo[3,4-b]quinoline derivatives exhibit significant pharmacological activities such as anticancer, antimalarial, antiviral, and anti-inflammatory .

- Methods : They were also found to have parasiticidal, antibacterial, anticancer, hypotensive, and vasodilatory properties .

- Results : These compounds have been studied for their potential in treating various diseases .

-

One-Pot Green Synthesis

- Field : Green Chemistry

- Summary : A mild and catalyst-free multicomponent preparation of 1H-pyrazolo pyridines is described .

- Methods : This one-pot synthesis uses simple aldehyde, 3-oxopropanenitrile, and 1H-pyrazol-5-amine starting materials to rapidly access structurally diverse products .

- Results : This method provides a green and efficient way to synthesize 1H-pyrazolo pyridines .

- Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

- Field : Chemistry

- Summary : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods : Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results : The advantages and drawbacks of different synthetic strategies are considered .

Future Directions

The future directions for the study of “1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine” and similar compounds likely involve further exploration of their synthesis, properties, and potential biomedical applications . Given their structural similarity to purine bases, these compounds may have potential for development in medicinal chemistry .

properties

IUPAC Name |

1-propan-2-ylpyrazolo[3,4-b]pyridin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-6(2)13-9-7(4-12-13)3-8(10)5-11-9/h3-6H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEOZFOGPJEHHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC=C(C=C2C=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427916 |

Source

|

| Record name | 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine | |

CAS RN |

872103-27-0 |

Source

|

| Record name | 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.